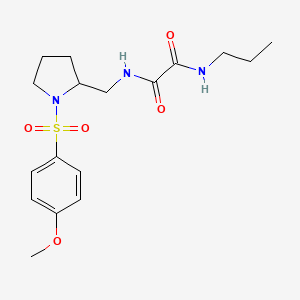

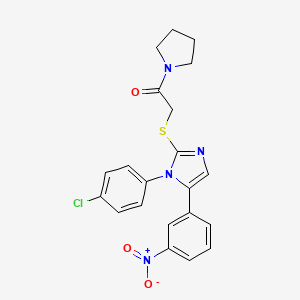

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

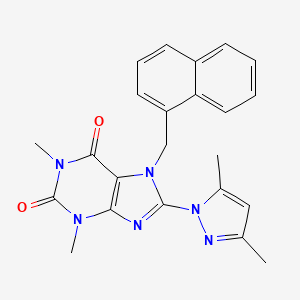

“N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide” is a complex chemical compound used in scientific research due to its multifaceted applications. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecule has a complex structure that includes a pyrrolidine ring, a sulfonyl group attached to a methoxyphenyl group, and an oxalamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

Arylsulfonamide derivatives, including compounds related to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, have been explored as α1-adrenoceptor antagonists with a focus on uroselective activity. These compounds exhibit high affinity for α1-adrenoceptors and moderate selectivity over α2-receptor subtypes. They act as antagonists at both α1-adrenoceptor subtypes with a functional preference for the α1A-subtype (Rak et al., 2016).

Coordination Chemistry

Research on coordination chemistry involving 1-[(4-methylphenyl)-sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene, a related compound, has been conducted. This involves the synthesis and characterization of novel compounds through reactions with nickel centers, contributing to the understanding of complex formation in coordination chemistry (Bermejo et al., 2000).

Radiolabelled Nonpeptide Angiotensin II Antagonists

Development of radiolabelled nonpeptide angiotensin II antagonists, including compounds structurally related to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, has been explored for angiotensin II, AT1 receptor imaging. These studies are significant for understanding receptor dynamics and could have implications in medical imaging and diagnostics (Hamill et al., 1996).

Antiarrhythmic and Hypotensive Activity

Research on derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]-pyrrolidin-2-one, which are structurally similar, has shown these compounds to possess antiarrhythmic and hypotensive activities. They exhibit alpha1- and alpha2-adrenoceptor binding affinities, indicating their potential in cardiovascular therapeutic applications (Malawska et al., 2005).

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural similarity, have been investigated. These studies are crucial for understanding the molecular geometry and potential biological interactions of such compounds (Banerjee et al., 2002).

Propiedades

IUPAC Name |

N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-3-10-18-16(21)17(22)19-12-13-5-4-11-20(13)26(23,24)15-8-6-14(25-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEAETLAIPCGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2833138.png)

![N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2833141.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2833143.png)

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)

![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)